molecular formula C9H9NO4 B132725 Dimethyl 2,6-pyridinedicarboxylate CAS No. 5453-67-8

Dimethyl 2,6-pyridinedicarboxylate

Cat. No. B132725
CAS RN: 5453-67-8
M. Wt: 195.17 g/mol
InChI Key: SNQQJEJPJMXYTR-UHFFFAOYSA-N
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Description

Dimethyl 2,6-pyridinedicarboxylate is a chemical compound that has been the subject of various research studies due to its potential applications in the synthesis of novel organic compounds and materials. It serves as a versatile building block in organic synthesis, particularly in the formation of heterocyclic compounds, which are of interest in the development of pharmaceuticals and materials with unique optical and electronic properties.

Synthesis Analysis

The synthesis of compounds related to dimethyl 2,6-pyridinedicarboxylate involves various strategies. For instance, novel 1,4-dihydro-2,6-dimethyl-3,5-pyridinedicarboxamides were synthesized and characterized using spectroscopic techniques and X-ray single crystal diffraction . Another study reported the synthesis of 6-substituted-2,4-dimethyl-3-pyridinols, which are related to the dimethyl 2,6-pyridinedicarboxylate structure and exhibit antioxidant properties . Additionally, the synthesis of dimethyl 4-thia-1-azatetracyclo[5.4.0.05,11.06,8]undeca-2,9-diene-5,6-dicarboxylates, which are structurally related, was achieved through reactions with dimethyl acetylenedicarboxylate .

Molecular Structure Analysis

The molecular structure of compounds related to dimethyl 2,6-pyridinedicarboxylate has been elucidated using various analytical techniques. For example, the crystal structure of a dimer bis[(2,6-pyridinedicarboxylato)(methanol)dibenzyltin(IV)] was determined by X-ray single crystal diffraction analysis, revealing a seven-coordinate dimer with a distorted bipyramidal structure . The molecular structures of these compounds are often characterized by strong intermolecular and intramolecular hydrogen bonding, which can significantly influence their physical and chemical properties .

Chemical Reactions Analysis

Dimethyl 2,6-pyridinedicarboxylate and its derivatives participate in a variety of chemical reactions. The reaction of 2-aminothiazoles with dimethyl acetylenedicarboxylate led to the formation of dimethyl 6-(phenylamino)- and 6-(dimethylamino)-3,4-pyridinedicarboxylates through a [2+2] cycloaddition followed by a disrotatory ring opening . Another study demonstrated the addition of phenols to dimethyl acetylenedicarboxylate in the presence of pyridine, yielding fused α-methylene-γ-butyrolactone derivatives . These reactions highlight the reactivity of dimethyl 2,6-pyridinedicarboxylate derivatives in forming complex heterocyclic structures.

Physical and Chemical Properties Analysis

The physical and chemical properties of dimethyl 2,6-pyridinedicarboxylate derivatives are influenced by their molecular structure. The extended structures of these compounds are controlled by intramolecular and intermolecular hydrogen bonding, which can be studied using X-ray crystallography and variable-temperature NMR spectroscopy . The stability of these compounds to air oxidation and their reactivity towards radicals can be assessed through kinetic studies, as demonstrated by the stability of pyridinols to air oxidation and their effectiveness as antioxidants .

Scientific Research Applications

1. Chemical Synthesis and Structural Studies

Dimethyl 2,6-pyridinedicarboxylate has been utilized in various chemical synthesis processes. For instance, Hakimi et al. (2012) described its reaction with anhydrous hydrazine to produce pyridine-2,6-dicarbohydrazide, which was then recrystallized to form a nitrate salt. This compound demonstrated a complex crystal structure with extensive hydrogen bonding and weak intermolecular interactions, highlighting its potential in advanced material science (Hakimi et al., 2012).

2. Organic Chemistry and Catalysis

In organic chemistry, this compound has shown its versatility. Maquestiau et al. (1991) reported the oxidation of various diethyl 4-dihydro-2,6-dimethyl-3,5-pyridinedicarboxylates using clay-supported cupric nitrate, demonstrating the scope of this procedure in organic syntheses and the effects of sonication (Maquestiau et al., 1991).

3. Novel Compound Formation

Alajarín et al. (2006) explored the reaction of dimethyl 2,6-pyridinedicarboxylate with 2-aminothiazoles, leading to unexpected formation of certain pyridine derivatives. This study provided insights into complex reaction sequences and mechanisms in organic chemistry, highlighting the unexpected outcomes in chemical reactions involving dimethyl 2,6-pyridinedicarboxylate (Alajarín et al., 2006).

4. Coordination Chemistry

In the field of coordination chemistry, Ma et al. (2005) synthesized novel dimethyltin (IV) derivatives with 2,6-pyridinedicarboxylic acid. This work provided significant information on the potential of dimethyl 2,6-pyridinedicarboxylate in forming complex structures with metal ions, which can be crucial in materials science and catalysis (Ma et al., 2005).

5. Photoluminescence and CO2 Sorption

Thirumurugan et al. (2012) demonstrated the assembly of inorganic-organic bismuth 2,6-pyridinedicarboxylate compounds into coordination polymers. These compounds showed potential in CO2 sorption and exhibited characteristic photoluminescence, suggesting their application in environmental science and materials engineering (Thirumurugan et al., 2012).

Safety And Hazards

Dimethyl 2,6-pyridinedicarboxylate may cause skin irritation, serious eye damage, and respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapours/spray and to wear protective gloves/protective clothing/eye protection/face protection .

Future Directions

Dimethyl 2,6-pyridinedicarboxylate may be used in the synthesis of ditopic macrocycles, which act as host molecules capable of forming complexes with diphenylurea derivatives . It can also be used to synthesize N,N′ -bis (2-aminoethyl)dipicoloinic acid diamide Schiff base .

properties

IUPAC Name

dimethyl pyridine-2,6-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C9H9NO4/c1-13-8(11)6-4-3-5-7(10-6)9(12)14-2/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNQQJEJPJMXYTR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=NC(=CC=C1)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40202940
Record name Dimethyl pyridine-2,6-carboxylate
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Molecular Weight

195.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Dimethyl 2,6-pyridinedicarboxylate

CAS RN

5453-67-8
Record name Dimethyl 2,6-pyridinedicarboxylate
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Record name Dimethyl pyridine-2,6-carboxylate
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Record name 5453-67-8
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Record name Dimethyl pyridine-2,6-carboxylate
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Record name Dimethyl pyridine-2,6-carboxylate
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Record name DIMETHYL PYRIDINE-2,6-CARBOXYLATE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
161
Citations
MAR Matos, VMF Morais… - Journal of Chemical & …, 2005 - ACS Publications
The standard (p = 0.1 MPa) molar enthalpies of formation for gaseous pyridine-2,5-dicarboxylic acid, pyridine-2,6-dicarboxylic acid, and dimethylpyridine-2,6-dicarboxylate were derived …
Number of citations: 23 pubs.acs.org
M Ignatova, N Manolova, I Rashkov… - Macromolecular …, 1995 - Wiley Online Library
Poly(ether‐ester)s of poly(ethylene glycol)s (PEGs) and 2,6‐pyridinedicarboxylic acid (PDA) were synthesized by polycondensation of PDA and PEG in the presence of …
Number of citations: 18 onlinelibrary.wiley.com
M Hakimi, K Moeini, Z Mardani, S Khorasani - African Journal of Pure and …, 2012 - Citeseer
Reaction between dimethyl-2, 6-pyridinedicarboxylate and anhydrous hydrazine by microwave synthesis under solvent free conditions gave pyridine-2, 6-dicarbohydrazide (pdch). This …
Number of citations: 2 citeseerx.ist.psu.edu
P Huszthy, M Oue, JS Bradshaw, CY Zhu, TM Wang… - J. Org. Chem, 1992 - hero.epa.gov
Eleven new chiral macrocycles (1-11, see Figure 1) of the pyridino-18-crown-6 type have been prepared. Nine diazapyridino-crown ligands contain two amide (1, R= benzyl; 4, R= …
Number of citations: 1 hero.epa.gov
G Howáth, C Rusa, Z Koentoes… - Synthetic …, 1999 - Taylor & Francis
We report here an efficient method for the preparation of 2,6-pyridinedimethyl ditosylate and four of its 4-substituted derivatives, two of them have not been reported in the literature. We …
Number of citations: 72 www.tandfonline.com
YL Huang, WC Hung, CC Lai, YH Liu… - Angewandte …, 2007 - Wiley Online Library
Although the use of cations to switch interlocked machine-like systems between different states is quite common,[1] reports of anion-mediated interlocked switches are rare. To the best …
Number of citations: 124 onlinelibrary.wiley.com
E Gómez, R Flores, G Huerta… - Journal of …, 2003 - Elsevier
The synthesis and characterization of hypervalent pentacoordinated dimethyltin complexes obtained from the reaction of 2,6-disubstituted pyridine ligands with dichlorodimethyltin are …
Number of citations: 37 www.sciencedirect.com
P Huszthy, M Oue, JS Bradshaw, CY Zhu… - The Journal of …, 1992 - ACS Publications
Eleven new chiral macrocycles (1-11, see Figure 1) of the pyridino-18-crown-6 type have been prepared. Nine diazapyridino-crown ligands contain two amide (1, R= benzyl; 4, R= …
Number of citations: 114 pubs.acs.org
JS Bradshaw, P Huszthy, RM Izatt… - 1990 - apps.dtic.mil
Chiral dibenzyl-substituted pyridino-18-crown-6 ligands containing two amide and two thionoamide moieties have been prepared by reacting the alpha-diamine derivative of chiral …
Number of citations: 0 apps.dtic.mil
J Korzekwa, A Scheurer, FW Heinemann… - Dalton Transactions, 2017 - pubs.rsc.org
Starting from dimethyl 2,6-pyridinedicarboxylate (3), four pyridine-bridged bispyrazole ligands 1a–1d were generated in a two- or three-step synthesis sequence and further treated with …
Number of citations: 23 pubs.rsc.org

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